Cas no 78878-05-4 (1-Iodo-3-(tert-butyldimethylsilyl)oxypropane)

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane structure
78878-05-4 structure
Nome do Produto:1-Iodo-3-(tert-butyldimethylsilyl)oxypropane
N.o CAS:78878-05-4
MF:C9H21IOSi
MW:300.252416372299
MDL:MFCD10569859
CID:533726
PubChem ID:11022956

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane Propriedades químicas e físicas

Nomes e Identificadores

    • Silane, (1,1-dimethylethyl)(3-iodopropoxy)dimethyl-
    • 1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane
    • (3-iodopropoxy)(tert-butyl)dimethylsilane
    • tert-butyl-(3-iodopropoxy)-dimethylsilane
    • tert-butyl(3-iodopropoxy)dimethylsilane
    • 3-(tert-butyldimethylsilyloxy)-1-iodopropane
    • C9H21IOSi
    • tert-butyl-(3-iodanylpropoxy)-dimethyl-silane
    • tert-butyl-(3-iodopropoxy)-dimethyl-silane
    • KTJOZDBANQOLHP-UHFFFAOYSA-N
    • E78285
    • 3-iodo-1-tert-butyldimethylsiloxypropane
    • CS-0045057
    • SCHEMBL432514
    • 1-(tert-Butyldimethylsiloxy)-3-iodopropane
    • tert-butyl-(3-iodopropoxy)dimethylsilane
    • A839519
    • TERT-BUTYL(DIMETHYL)SILYL 3-IODOPROPYL ETHER
    • AMY32858
    • AKOS025395502
    • AB91334
    • 3-iodo-1-tert -butyldimethylsiloxypropane
    • 78878-05-4
    • 3-(t-butyldimethylsilyloxy)propyl iodide
    • DTXSID00452308
    • tert-Butyl-(3-iodo-propoxy)-dimethyl-silane
    • FT-0768060
    • (1,1-Dimethylethyl)(3-iodopropoxy)dimethylsilane (ACI)
    • 1-(tert-Butyldimethylsilyloxy)-3-iodopropane
    • 3-(tert-Butyldimethylsiloxy)propyl iodide
    • 3-(tert-Butyldimethylsilyloxy)propyl iodide
    • tert-Butyldimethylsilyl 3-iodo-1-propyl ether
    • 1-(tert-Butyldimethylsiloxy)-3-iodopropane; 1-(tert-Butyldimethylsilyloxy)-3-iodopropane; 3-(tert-Butyldimethylsiloxy)propyl Iodide; 3-(tert-Butyldimethylsilyloxy)-1-iodopropane; 3-(tert-Butyldimethylsilyloxy)propyl Iodide; tert-Butyl(3-iodopropoxy)dimethylsilane
    • DA-32025
    • 1-Iodo-3-(tert-butyldimethylsilyl)oxypropane
    • MDL: MFCD10569859
    • Inchi: 1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
    • Chave InChI: KTJOZDBANQOLHP-UHFFFAOYSA-N
    • SMILES: ICCCO[Si](C(C)(C)C)(C)C

Propriedades Computadas

  • Massa Exacta: 300.04064 g/mol
  • Massa monoisotópica: 300.04064 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 129
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 300.25
  • Superfície polar topológica: 9.2Ų

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T928613-100mg
Tert-butyl(3-iodopropoxy)dimethylsilane
78878-05-4 98%
100mg
¥150.30 2022-06-14
Ambeed
A307438-100mg
tert-Butyl(3-iodopropoxy)dimethylsilane
78878-05-4 98%
100mg
$7.0 2025-02-25
eNovation Chemicals LLC
Y1213039-10g
tert-Butyl(3-iodopropoxy)dimethylsilane
78878-05-4 95%
10g
$800 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115697-1g
tert-Butyl(3-iodopropoxy)dimethylsilane
78878-05-4 98%
1g
¥506.00 2024-07-28
eNovation Chemicals LLC
D546519-5g
1-Iodo-3-[(tert-butyldiMethylsilyl)oxy]propane
78878-05-4 97%
5g
$900 2023-09-03
TRC
I694300-1g
1-Iodo-3-[(tert-butyldimethylsilyl)oxy]propane
78878-05-4
1g
$ 1367.00 2023-09-07
Advanced ChemBlocks
P36046-5G
1-(tert-Butyldimethylsiloxy)-3-iodopropane
78878-05-4 95%
5G
$405 2023-09-15
eNovation Chemicals LLC
D546519-25g
1-Iodo-3-[(tert-butyldiMethylsilyl)oxy]propane
78878-05-4 97%
25g
$2000 2023-09-03
Advanced ChemBlocks
P36046-500MG
1-(tert-Butyldimethylsiloxy)-3-iodopropane
78878-05-4 95%
500MG
$85 2023-04-13
Aaron
AR005PMJ-250mg
Silane, (1,1-dimethylethyl)(3-iodopropoxy)dimethyl-
78878-05-4 97%
250mg
$6.00 2025-01-23

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  5 min, rt
1.2 4 h, rt
Referência
PYRROC: the first functionalized cycloalkyne that facilitates isomer-free generation of organic molecules by SPAAC
Groest, Corinna; Berg, Thorsten, Organic & Biomolecular Chemistry, 2015, 13(13), 3866-3870

Método de produção 2

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  30 min, 0 °C
Referência
Use of the 2-Pyridinesulfonyloxy Leaving Group for the Fast Copper-Catalyzed Coupling Reaction at Secondary Alkyl Carbons with Grignard Reagents
Shinohara, Riku; Morita, Masao; Ogawa, Narihito; Kobayashi, Yuichi, Organic Letters, 2019, 21(9), 3247-3251

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  10 min, 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium iodide Solvents: Acetone ;  7 h, reflux
Referência
Tandem cyclizations involving α-ketenyl alkyl radicals. New syntheses of the natural triquinanes pentalenene and modhephene
De Boeck, Benoit; Harrington-Frost, Nicole M.; Pattenden, Gerald, Organic & Biomolecular Chemistry, 2005, 3(2), 340-347

Método de produção 4

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C → 23 °C; 1 h, 23 °C
1.2 Reagents: Sodium iodide Solvents: Acetone ;  rt → 60 °C; 1 h, 60 °C
Referência
Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival
Podunavac, Masa; Mailyan, Artur K.; Jackson, Jeffrey J.; Lovy, Alenka; Farias, Paula; et al, Angewandte Chemie, 2021, 60(20), 11278-11282

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referência
An asymmetric carbene cyclization cycloaddition strategy toward the synthesis of indicol
Lam, Sze Kui, 2006, , 68(7),

Método de produção 6

Condições de reacção
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  2 h, rt
Referência
Biomimetic synthesis of (±)-aculeatin D
Baldwin, Jack E.; Adlington, Robert M.; Sham, Victoria W.-W.; Marquez, Rodolfo; Bulger, Paul G., Tetrahedron, 2005, 61(9), 2353-2363

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.3 Reagents: Sodium iodide Solvents: Acetone ;  cooled; overnight, rt
1.4 Reagents: Sodium chloride Solvents: Water ;  rt
Referência
Exploring the binding site of Δlac-acetogenin in bovine heart mitochondrial NADH-ubiquinone oxidoreductase
Kakutani, Nobuyuki; Murai, Masatoshi; Sakiyama, Naoto; Miyoshi, Hideto, Biochemistry, 2010, 49(23), 4794-4803

Método de produção 8

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane
1.2 Solvents: Dichloromethane ;  4 h, rt
Referência
Total synthesis of myxovirescin A1
Fuerstner, Alois; Bonnekessel, Melanie; Blank, Jarred T.; Radkowski, Karin; Seidel, Guenter; et al, Chemistry - A European Journal, 2007, 13(31), 8762-8783

Método de produção 9

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sodium iodide Solvents: Acetone ;  rt; 2 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Total Synthesis of Huperzine R
Nomura, Toshimune; Yokoshima, Satoshi ; Fukuyama, Tohru, Organic Letters, 2018, 20(1), 119-121

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  24 h, 70 °C
Referência
μ-Conotoxin KIIIA peptidomimetics that block human voltage-gated sodium channels
Knuhtsen, Astrid; Whiting, Rachel; McWhinnie, Fergus S.; Whitmore, Charlotte; Smith, Brian O.; et al, Peptide Science (Hoboken, 2021, 113(1),

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  12 h, reflux
Referência
Total Synthesis of (-)-Goniomitine
Zhou, Shiqiang; Jia, Yanxing, Organic Letters, 2014, 16(12), 3416-3418

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  20 min, 60 °C
Referência
Total Synthesis and Cytoprotective Properties of Dykellic Acid
Thompson, Christina M.; Quinn, Catherine A.; Hergenrother, Paul J., Journal of Medicinal Chemistry, 2009, 52(1), 117-125

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  16 h, reflux
Referência
Mining the Thiol Proteome for Sulfenic Acid Modifications Reveals New Targets for Oxidation in Cells
Leonard, Stephen E.; Reddie, Khalilah G.; Carroll, Kate S., ACS Chemical Biology, 2009, 4(9), 783-799

Método de produção 14

Condições de reacção
1.1 Reagents: Calcium carbonate ,  Sodium iodide Solvents: Dichloromethane ;  48 h, reflux
1.2 Reagents: 2-Methyl-2-butene Solvents: Water
1.3 Solvents: Diethyl ether
1.4 Reagents: Sodium chloride Solvents: Water
Referência
Oxidatively Truncated Docosahexaenoate Phospholipids: Total Synthesis, Generation, and Peptide Adduction Chemistry
Gu, Xiaorong; Sun, Mingjiang; Gugiu, Bogdan; Hazen, Stanley; Crabb, John W.; et al, Journal of Organic Chemistry, 2003, 68(10), 3749-3761

Método de produção 15

Condições de reacção
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile ;  10 min, 0 °C; 0 °C → 25 °C; 1 h, 25 °C
Referência
Asymmetric Total Synthesis of Caribenol A via an Intramolecular Diels-Alder Reaction
Han, Jing-Chun; Liu, Lian-Zhu; Chang, Yuan-Yuan; Yue, Guo-Zong; Guo, Jie; et al, Journal of Organic Chemistry, 2013, 78(11), 5492-5504

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone
Referência
A Stereospecific Alkene 1,2-Aminofunctionalization Platform for the Assembly of Complex Nitrogen-Containing Ring Systems
Zhu, Yuxiang; Smith, Matthew J. S.; Tu, Wenbin; Bower, John F., Angewandte Chemie, 2023, 62(16),

Método de produção 17

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Tetrabutylammonium bromide ,  Iodine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium bisulfite Solvents: Water
Referência
X-ray Crystal Structures of Escherichia coli RNA Polymerase with Switch Region Binding Inhibitors Enable Rational Design of Squaramides with an Improved Fraction Unbound to Human Plasma Protein
Molodtsov, Vadim; Fleming, Paul R.; Eyermann, Charles J.; Ferguson, Andrew D.; Foulk, Melinda A.; et al, Journal of Medicinal Chemistry, 2015, 58(7), 3156-3171

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane Raw materials

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane Preparation Products

1-Iodo-3-(tert-butyldimethylsilyl)oxypropane Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd